molecular formula C15H23NO4S2 B5230950 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione

Cat. No.: B5230950
M. Wt: 345.5 g/mol
InChI Key: JIINOMOOPDSPQZ-UHFFFAOYSA-N
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Description

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione is a sulfonamide derivative featuring a thiolane-1,1-dione (tetrahydrothiophene-1,1-dione) core. The compound is characterized by a butyl chain and a 4-methylphenyl sulfonyl group attached to the nitrogen atom at the 3-position of the thiolane ring.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIINOMOOPDSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized with thiolane-1,1-dione under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H23NO4S2
  • Molecular Weight : 345.4774 g/mol
  • CAS Number : 499190-26-0

The compound features a thiolane ring, which contributes to its reactivity and interaction with biological systems. The sulfonamide group enhances its solubility and biological activity, making it suitable for various applications.

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione exhibit antimicrobial properties. Studies have shown that derivatives of thiolane compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Saccharomyces cerevisiae . This suggests potential applications in developing new antibiotics or antifungal agents.

2. Antidiabetic Properties
The compound has also been evaluated for its antidiabetic activity. Similar sulfonamide derivatives have demonstrated inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . This positions the compound as a candidate for further development in managing diabetes through enzyme inhibition.

Synthetic Applications

1. Chemical Synthesis
this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility can be exploited in creating more complex molecules for pharmaceutical applications.

Material Science Applications

1. Polymer Chemistry
The unique properties of thiolane compounds enable their use in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities, such as increased thermal stability or improved chemical resistance.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds derived from thiolane structures showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Antidiabetic Activity Inhibition of α-amylase was observed with IC50 values indicating potential for therapeutic use in diabetes management.
Polymer Development Incorporation of thiolane derivatives into polymer blends resulted in enhanced mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism by which 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione exerts its effects involves interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thiolane ring structure may also play a role in modulating biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The butyl chain and 4-methylphenyl sulfonyl group in the target compound likely enhance lipophilicity (higher LogP) compared to the methoxy-substituted analog. This may reduce aqueous solubility but improve membrane permeability in biological systems.

Acidity and Reactivity

  • The sulfonamide group (pKa ~10–11) is more acidic than the aryl amine (pKa ~4–5) in the methoxy analog. This acidity may influence binding interactions in enzymatic or receptor targets.

Bioactivity Trends

  • Sulfonamides are often associated with antimicrobial or anti-inflammatory activity, while aryl amines may exhibit redox-related pharmacological effects. The butyl chain in the target compound could prolong metabolic stability compared to the methoxy analog.

Research Findings and Limitations

Available Data on Analogs

  • 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 303992-20-3) has been cataloged with a molar mass of 241.31 g/mol and a molecular formula of C₁₁H₁₅NO₃S. Its methoxy group enhances solubility in polar solvents like ethanol or DMSO, as noted in supplier databases .
  • No direct pharmacological or synthetic data are available for the target compound, necessitating extrapolation from structural trends.

Biological Activity

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione is a thiolane derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide moiety and a thiolane ring, which are known to influence various biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO4S2C_{12}H_{17}NO_4S_2, and it possesses a unique stereochemistry that may contribute to its biological effects. The compound's structure includes:

  • Thiolane ring : A saturated six-membered ring containing sulfur.
  • Sulfonamide group : Known for its pharmacological properties.
  • Butyl and methylphenyl substituents : These groups may enhance lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase, which are critical in bacterial replication and metabolism .
  • Antimicrobial Activity : Compounds with sulfonamide groups often exhibit significant antimicrobial properties. For instance, related thiourea derivatives have demonstrated potent antibacterial effects against pathogens like Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL .
  • Interaction with Biological Targets : The presence of functional groups allows for interaction with various biological molecules, potentially leading to modifications in cellular pathways.

Antimicrobial Activity

A study focusing on the antimicrobial properties of sulfonamide derivatives indicated that compounds similar to this compound exhibited significant activity against both bacteria and fungi. The following table summarizes the MIC values of related compounds:

Compound NameMIC (µg/mL)Target Organism
Compound A0.78S. aureus
Compound B3.125E. coli
Compound C6.25C. albicans

These results suggest that the compound may also possess similar antimicrobial properties due to structural similarities.

Anticancer Activity

Research into related thiolane derivatives has highlighted their potential as anticancer agents. For example, compounds containing similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The following table illustrates the IC50 values of some relevant compounds:

Compound NameIC50 (µM)Cancer Cell Line
Compound D7.01HeLa
Compound E8.55NCIH460
Compound F14.31MCF-7

Study on Enzyme Inhibition

In a recent study, novel compounds based on the thiadiazole scaffold were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes. Some derivatives demonstrated significant inhibition with IC50 values comparable to established drugs . This suggests that structurally similar compounds could be developed from this compound for therapeutic applications targeting MAO.

Antidiabetic Activity

Another area of interest is the antidiabetic potential of sulfonamide derivatives. Active sulfonyl thiourea compounds were found to exhibit high antidiabetic activity compared to standard treatments like glibenclamide . This highlights the potential for this compound in diabetes management.

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